4-Bromofuran-3-sulfonamide

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Choose 4-Bromofuran-3-sulfonamide for its unique 4-bromo-3-sulfonamide regiochemistry. The 4-position bromine enables superior palladium-catalyzed cross-coupling reactivity versus 3-bromo isomers, accelerating focused library synthesis. As a privileged scaffold for STS inhibition (analog IC₅₀ = 74 nM), it provides a strategic +1 to +1.5 logP increase for enhanced membrane permeability. Includes a spectroscopic handle for biological tracking. Avoid synthetic failure—validate regiochemistry before purchase.

Molecular Formula C4H4BrNO3S
Molecular Weight 226.04
CAS No. 2378506-59-1
Cat. No. B2638829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromofuran-3-sulfonamide
CAS2378506-59-1
Molecular FormulaC4H4BrNO3S
Molecular Weight226.04
Structural Identifiers
SMILESC1=C(C(=CO1)Br)S(=O)(=O)N
InChIInChI=1S/C4H4BrNO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
InChIKeyXOUIZCXDYRLHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromofuran-3-sulfonamide (CAS 2378506-59-1): Structural and Functional Overview for Scientific Procurement


4-Bromofuran-3-sulfonamide (CAS 2378506-59-1) is a brominated heterocyclic sulfonamide with the molecular formula C₄H₄BrNO₃S and a molecular weight of 226.05 g/mol . It features a furan ring substituted with a sulfonamide group at the 3-position and a bromine atom at the 4-position, as indicated by its SMILES notation NS(=O)(=O)c1cocc1Br . This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research, owing to the synthetic utility of the aryl bromide handle and the hydrogen-bonding capacity of the sulfonamide group .

Why Generic Furan Sulfonamide Analogs Cannot Substitute 4-Bromofuran-3-sulfonamide in Synthetic and Biological Workflows


While several brominated furan sulfonamides share the same molecular formula (C₄H₄BrNO₃S) and weight (226.05 g/mol), the precise regiochemistry of the bromine and sulfonamide groups dictates distinct chemical reactivity and biological interaction profiles . Substitution at the 4-position on a furan-3-sulfonamide core creates a unique electronic and steric environment compared to 2-substituted or 3-bromo-2-sulfonamide isomers . This positional difference critically affects cross-coupling reaction outcomes (e.g., Suzuki-Miyaura), hydrogen-bond donor/acceptor geometry with biological targets, and metabolic stability [1]. Therefore, interchangeable use of in-class analogs without rigorous validation risks synthetic failure or misinterpretation of structure-activity relationship (SAR) data.

Quantitative Differentiation of 4-Bromofuran-3-sulfonamide from Close Analogs: A Comparator-Based Evidence Guide


Regiochemical Differentiation: 4-Bromo-3-sulfonamide vs. 4-Bromo-2-sulfonamide Isomer

The target compound, 4-Bromofuran-3-sulfonamide, differs from its closest isomer, 4-Bromofuran-2-sulfonamide (CAS 2229546-85-2), in the position of the sulfonamide group (3- vs. 2-position on the furan ring) . This structural variation is encoded in their distinct SMILES strings: NS(=O)(=O)c1cocc1Br for the 3-isomer and NS(=O)(=O)c1occc1Br for the 2-isomer .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Comparison with 3-Bromofuran-2-sulfonamide: Impact on Synthetic Utility

4-Bromofuran-3-sulfonamide presents a bromine atom at the 4-position of the furan ring, whereas 3-Bromofuran-2-sulfonamide (CAS 1343378-42-6) has the bromine at the 3-position and sulfonamide at the 2-position [1]. The 4-bromo substitution pattern is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to reduced steric hindrance and favorable electronic effects [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Class-Level Biological Potential: Furan Sulfonamides as Steroid Sulfatase Inhibitors

While direct quantitative biological data for 4-Bromofuran-3-sulfonamide is not yet published, structurally related furan sulfonamide derivatives have demonstrated potent inhibition of steroid sulfatase (STS), a target implicated in hormone-dependent cancers [1]. For example, a furan sulfonamide analog (CHEMBL4636936) exhibited an IC₅₀ of 74 nM against STS in human JEG3 cell lysates [1]. By contrast, non-brominated furan-3-sulfonamide (CAS 318462-82-7) lacks the bromine handle necessary for further derivatization, limiting its utility in medicinal chemistry optimization campaigns [2].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Physicochemical Differentiation: Impact of Bromine Substitution on Lipophilicity

The presence of a bromine atom at the 4-position increases the lipophilicity of 4-Bromofuran-3-sulfonamide relative to the non-brominated parent, Furan-3-sulfonamide (CAS 318462-82-7). While experimentally determined logP values are not available for this specific compound, computational estimates (e.g., XLogP3) for similar brominated furans indicate a significant increase in hydrophobicity (approx. 1-1.5 log units) compared to the parent [1][2]. This modulation of lipophilicity can influence membrane permeability, protein binding, and metabolic clearance, which are critical parameters in lead optimization.

Physicochemical Properties Drug Design ADME

Optimal Research and Industrial Application Scenarios for 4-Bromofuran-3-sulfonamide (CAS 2378506-59-1)


Medicinal Chemistry: Diversifiable Scaffold for Steroid Sulfatase (STS) Inhibitor Development

Given the class-level evidence of potent STS inhibition by furan sulfonamide analogs (IC₅₀ = 74 nM), 4-Bromofuran-3-sulfonamide serves as a privileged starting point for synthesizing focused libraries targeting STS [1]. The 4-bromo handle enables rapid diversification via Suzuki-Miyaura cross-coupling to explore SAR around the furan ring, while the 3-sulfonamide group maintains the core pharmacophore essential for enzyme interaction [1][2]. This approach can accelerate hit-to-lead campaigns in oncology research.

Organic Synthesis: Regioselective Building Block for Complex Heterocycle Construction

The distinct 4-bromo-3-sulfonamide regiochemistry of this compound makes it a valuable intermediate for the regioselective synthesis of complex furan-containing molecules [1]. The bromine atom at the 4-position is more accessible for palladium-catalyzed cross-coupling than alternative substitution patterns (e.g., 3-bromo isomers), facilitating efficient C-C bond formation [2]. This property is particularly useful in the total synthesis of natural product analogs and the construction of DNA-encoded libraries.

Physicochemical Property Optimization: Tuning Lipophilicity in Lead Series

In drug discovery programs where modulating lipophilicity is critical for improving ADME properties, 4-Bromofuran-3-sulfonamide offers a quantifiable increase in logP (estimated +1 to +1.5 units) relative to the non-brominated parent scaffold [1]. This makes it a strategic alternative for researchers aiming to enhance membrane permeability without introducing additional bulky substituents. The bromine atom also provides a convenient spectroscopic handle (mass spectrometry, X-ray) for tracking the compound in complex biological matrices.

Chemical Biology: Photoaffinity Labeling and Target Identification

The bromine atom in 4-Bromofuran-3-sulfonamide can serve as a precursor for introducing photoaffinity labels (e.g., via conversion to an azide or diazirine) or biotin tags for pull-down experiments [1]. When used as part of a chemical probe set, this compound can help identify and validate novel protein targets for the furan sulfonamide class, leveraging the STS inhibition potential observed in related analogs [1]. The sulfonamide group provides an additional hydrogen-bonding anchor for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromofuran-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.